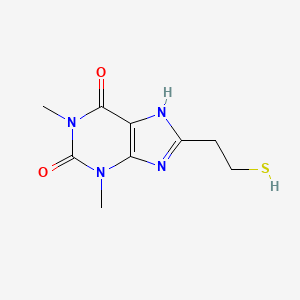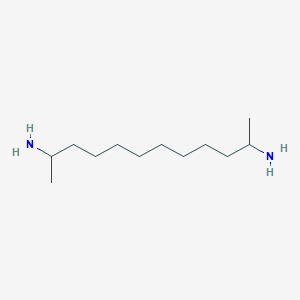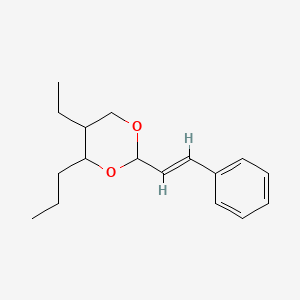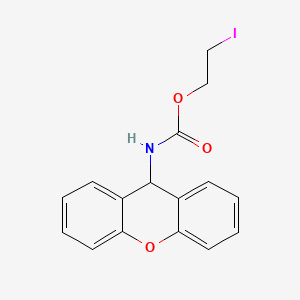
2-Iodoethyl 9h-xanthen-9-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodoethyl 9h-xanthen-9-ylcarbamate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a 9H-xanthen-9-ylcarbamate moiety linked to an iodoethyl group, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodoethyl 9h-xanthen-9-ylcarbamate typically involves the reaction of 9H-xanthen-9-ylcarbamate with an iodoethylating agent. A common synthetic route includes the use of iodoethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodoethyl 9h-xanthen-9-ylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the iodoethyl group.
Bases: Potassium carbonate or sodium hydroxide are often used to facilitate substitution reactions.
Solvents: Organic solvents like acetonitrile, dichloromethane, or ethanol are commonly employed.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine would yield an ethylamine derivative, while reaction with a thiol would produce an ethylthio compound.
Wissenschaftliche Forschungsanwendungen
2-Iodoethyl 9h-xanthen-9-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Iodoethyl 9h-xanthen-9-ylcarbamate involves its reactivity with nucleophiles. The iodoethyl group acts as a leaving group, allowing the formation of new bonds with nucleophiles. This reactivity is harnessed in various chemical transformations and modifications of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodoethyl benzene: Similar in structure but lacks the xanthen-9-ylcarbamate moiety.
2-Iodoethyl phenylcarbamate: Contains a phenyl group instead of the xanthen-9-yl group.
2-Iodoethyl 9H-fluoren-9-ylcarbamate: Features a fluoren-9-yl group instead of xanthen-9-yl.
Uniqueness
2-Iodoethyl 9h-xanthen-9-ylcarbamate is unique due to the presence of the xanthen-9-ylcarbamate moiety, which imparts distinct chemical properties and potential applications. This uniqueness makes it valuable in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
6331-86-8 |
|---|---|
Molekularformel |
C16H14INO3 |
Molekulargewicht |
395.19 g/mol |
IUPAC-Name |
2-iodoethyl N-(9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C16H14INO3/c17-9-10-20-16(19)18-15-11-5-1-3-7-13(11)21-14-8-4-2-6-12(14)15/h1-8,15H,9-10H2,(H,18,19) |
InChI-Schlüssel |
WVYURZBQNLGGSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)OCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


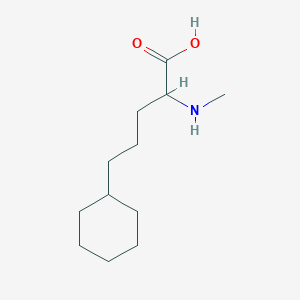
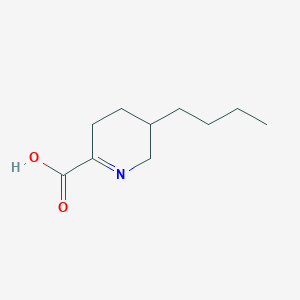
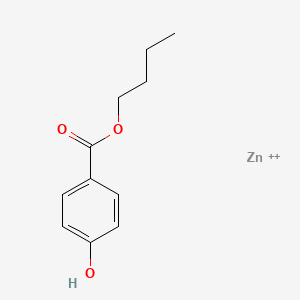
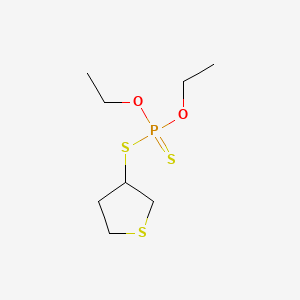

![[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate](/img/structure/B14731392.png)
